molecular formula C2H3BrN2 B1615996 3-Bromo-3-methyldiazirine CAS No. 4222-23-5

3-Bromo-3-methyldiazirine

Cat. No.: B1615996
CAS No.: 4222-23-5
M. Wt: 134.96 g/mol
InChI Key: SWGOAGINOJLLAU-UHFFFAOYSA-N
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Description

3-Bromo-3-methyldiazirine is a chemical compound with the molecular formula C₂H₃BrN₂ and a molecular weight of 134.963 g/mol . It is characterized by a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-methyldiazirine typically involves the reaction of acetimidamide hydrochloride with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired diazirine ring . The general reaction scheme is as follows: [ \text{CH}_3\text{C(NH)_2} \cdot \text{HCl} + \text{Br}_2 \rightarrow \text{C}_2\text{H}_3\text{BrN}_2 ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3-methyldiazirine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Photolysis Conditions: Typically involve UV light to induce the breaking of the diazirine ring.

Major Products:

    Substitution Products: Depending on the nucleophile used, different substituted diazirines can be formed.

    Photolysis Products: Reactive intermediates such as carbenes, which can further react to form various products.

Scientific Research Applications

3-Bromo-3-methyldiazirine has a wide range of applications in scientific research:

    Chemistry: Used as a photolabile protecting group in organic synthesis.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-3-methyldiazirine primarily involves the formation of reactive intermediates upon exposure to light. The diazirine ring breaks, forming a carbene intermediate, which can then react with nearby molecules. This property makes it useful in photoaffinity labeling, where it can covalently bind to target proteins, allowing for the study of protein interactions and functions .

Comparison with Similar Compounds

  • 3-Bromo-3-methyl-3H-diazirine
  • Bromomethyldiazirine
  • 3-Brom-3-methyl-diazirin

Comparison: 3-Bromo-3-methyldiazirine is unique due to its specific reactivity and stability under certain conditions. Compared to other diazirines, it offers distinct advantages in terms of photolysis efficiency and the formation of reactive intermediates. This makes it particularly valuable in applications requiring precise control over reaction conditions and outcomes .

Properties

IUPAC Name

3-bromo-3-methyldiazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrN2/c1-2(3)4-5-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGOAGINOJLLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195046
Record name 3-Bromo-3-methyldiazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4222-23-5
Record name 3-Bromo-3-methyldiazirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-3-methyldiazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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